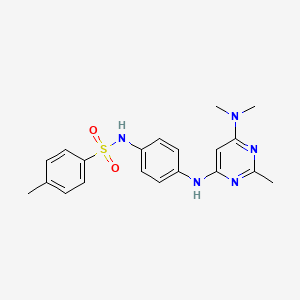![molecular formula C21H16N6O3S B11337383 2-{[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B11337383.png)
2-{[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a triazole ring, a pyridine moiety, and a sulfanyl group. The presence of the nitrophenyl and phenyl substituents adds complexity to its structure.
2-{[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide: is a chemical compound with the molecular formula CHNOS.
Preparation Methods
Reaction Conditions: Further research would be needed to determine the exact reaction conditions.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.
Major Products: The products formed from these reactions would vary based on the reaction type and starting materials.
Scientific Research Applications
Biology: Exploring its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assessing its pharmacological properties, potential therapeutic uses, and toxicity.
Industry: Evaluating its role in materials science, such as polymers or nanomaterials.
Mechanism of Action
Targets: Identifying molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigating the signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlighting what sets this compound apart from structurally similar molecules.
Similar Compounds: While I don’t have specific names for similar compounds, exploring related triazoles and sulfanyl derivatives would provide context.
Remember that further research and consultation of specialized literature would be necessary to fill in specific details
Properties
Molecular Formula |
C21H16N6O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[5-(3-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H16N6O3S/c28-19(23-18-11-4-5-12-22-18)14-31-21-25-24-20(26(21)16-8-2-1-3-9-16)15-7-6-10-17(13-15)27(29)30/h1-13H,14H2,(H,22,23,28) |
InChI Key |
MYDYMIMPXUHZEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11337312.png)
![{1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11337315.png)

![N-(2,4-dimethylpentan-3-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337327.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11337335.png)
![8-(4-tert-butylphenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11337339.png)
![N-(3-chloro-4-fluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337340.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11337342.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thiophene-2-carboxamide](/img/structure/B11337345.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337349.png)
methanone](/img/structure/B11337373.png)
![1-(3-methoxyphenyl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337379.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide](/img/structure/B11337381.png)
![2-(3-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11337388.png)
